![molecular formula C53H55NO17 B2648690 (1R,2R)-2-(Benzylamino)cyclohexan-1-ol;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid CAS No. 1106691-66-0](/img/no-structure.png)

(1R,2R)-2-(Benzylamino)cyclohexan-1-ol;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

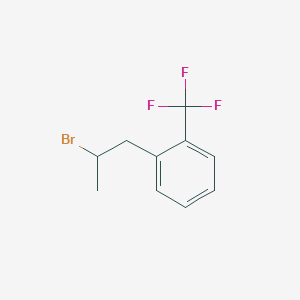

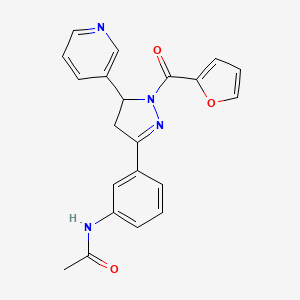

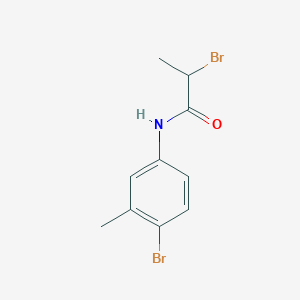

(1R,2R)-2-(Benzylamino)cyclohexan-1-ol;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid is a useful research compound. Its molecular formula is C53H55NO17 and its molecular weight is 978.013. The purity is usually 95%.

BenchChem offers high-quality (1R,2R)-2-(Benzylamino)cyclohexan-1-ol;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,2R)-2-(Benzylamino)cyclohexan-1-ol;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Hydrophilic Aliphatic Polyesters

The study by Trollsås et al. (2000) discusses the synthesis and polymerization of new cyclic esters, including those containing functional groups such as hydroxyl and amino, derived from cyclohexanone derivatives. This research has applications in developing hydrophilic aliphatic polyesters, useful in various fields including biodegradable materials and drug delivery systems (Trollsås et al., 2000).

Catalytic Asymmetric Hydroformylation

Hayashi et al. (1979) explored the use of chiral bidentate phosphorus ligands, such as cyclohexane derivatives, in rhodium-catalyzed asymmetric hydroformylation. This process is significant in the synthesis of aldehydes, a key intermediate in pharmaceuticals and agrochemicals production (Hayashi et al., 1979).

Supramolecular Networks in Crystal Engineering

Cui et al. (2017) synthesized cocrystals using bis(benzimidazole) derivatives and aromatic carboxylic acids, demonstrating diverse 3D supramolecular networks. These findings are relevant in crystal engineering, where such networks can be used in designing materials with specific properties like thermal stability and photoluminescence (Cui et al., 2017).

Radical Intermediates in Thermal Decomposition

Sugihara et al. (1992) studied the thermal decomposition of 1,1-bis(t-butyldioxy)cyclohexane, revealing insights into radical intermediates. This research contributes to the understanding of radical chemistry and has potential applications in polymer chemistry and materials science (Sugihara et al., 1992).

Co(ii) Coordination Polymers and Photocatalytic Behavior

A study by Cui et al. (2017) on Co(ii) coordination polymers highlights their potential in photocatalytic degradation of pollutants, offering a sustainable approach to environmental remediation (Cui et al., 2017).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(1R,2R)-2-(Benzylamino)cyclohexan-1-ol;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid' involves the synthesis of two separate compounds, which are then combined through a series of reactions to form the final product. The first compound, (1R,2R)-2-(Benzylamino)cyclohexan-1-ol, is synthesized through a series of reactions involving cyclohexanone, benzylamine, and various reagents. The second compound, (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid, is synthesized through a series of reactions involving butanedione, methyl benzoate, and various reagents. These two compounds are then combined through a series of reactions to form the final product.", "Starting Materials": [ "Cyclohexanone", "Benzylamine", "Butanedione", "Methyl benzoate", "Various reagents" ], "Reaction": [ "Synthesis of (1R,2R)-2-(Benzylamino)cyclohexan-1-ol:", "1. Cyclohexanone is reacted with benzylamine in the presence of a catalyst to form the intermediate product, (1R,2R)-2-(Benzylamino)cyclohexanone.", "2. The intermediate product is then reduced using a reducing agent to form the final product, (1R,2R)-2-(Benzylamino)cyclohexan-1-ol.", "Synthesis of (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid:", "1. Butanedione is reacted with methyl benzoate in the presence of a catalyst to form the intermediate product, (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanone.", "2. The intermediate product is then oxidized using an oxidizing agent to form the final product, (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid.", "Combination of (1R,2R)-2-(Benzylamino)cyclohexan-1-ol and (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid:", "1. The two compounds are combined in the presence of a coupling agent to form the intermediate product, (1R,2R)-2-(Benzylamino)cyclohexan-1-yl (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioate.", "2. The intermediate product is then hydrolyzed using an acid to form the final product, (1R,2R)-2-(Benzylamino)cyclohexan-1-ol;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid." ] } | |

CAS-Nummer |

1106691-66-0 |

Produktname |

(1R,2R)-2-(Benzylamino)cyclohexan-1-ol;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid |

Molekularformel |

C53H55NO17 |

Molekulargewicht |

978.013 |

IUPAC-Name |

(1R,2R)-2-(benzylamino)cyclohexan-1-ol;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid |

InChI |

InChI=1S/2C20H18O8.C13H19NO/c2*1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h2*3-10,15-16H,1-2H3,(H,21,22)(H,23,24);1-3,6-7,12-15H,4-5,8-10H2/t2*15-,16-;12-,13-/m111/s1 |

InChI-Schlüssel |

PXXFAJWFTRTIJU-JOWVIJPLSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.C1CCC(C(C1)NCC2=CC=CC=C2)O |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,7-Dimethylspiro[5,6-dihydro-1-benzofuran-4,2'-oxirane]](/img/structure/B2648610.png)

![2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-methoxybenzo[d]thiazole](/img/structure/B2648620.png)

![2-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2648621.png)

![1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(2,3-dihydro-1H-inden-5-yl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2648623.png)